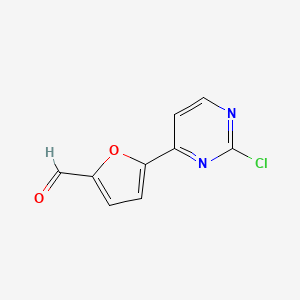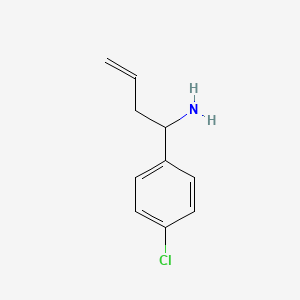
1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(333)undecane is a unique organotin compound characterized by its bicyclic structure containing tin, oxygen, and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane typically involves the reaction of a suitable tin precursor with a triethanolamine derivative. One common method involves the reaction of tributyltin chloride with triethanolamine under controlled conditions to form the desired stannatrane compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin derivatives.
Substitution: The stannatrane can undergo substitution reactions where the butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a wide range of functionalized stannatranes.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a potential drug delivery agent.
Wirkmechanismus
The mechanism by which 1-butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane exerts its effects involves its ability to interact with various molecular targets. The tin atom in the compound can form coordination complexes with different ligands, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: A silicon analog with similar structural features but different chemical properties.
2,8,9-Trioxa-5-aza-1-borabicyclo(3.3.3)undecane: A boron analog used in different chemical contexts.
Eigenschaften
CAS-Nummer |
51952-23-9 |
|---|---|
Molekularformel |
C10H21NO3Sn |
Molekulargewicht |
321.99 g/mol |
IUPAC-Name |
1-butyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C6H12NO3.C4H9.Sn/c8-4-1-7(2-5-9)3-6-10;1-3-4-2;/h1-6H2;1,3-4H2,2H3;/q-3;;+3 |
InChI-Schlüssel |
KKTDQQOREFWRBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn]12OCCN(CCO1)CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















